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molecular formula C24H47NO B3392459 Octadecanamide, N-cyclohexyl- CAS No. 10251-00-0

Octadecanamide, N-cyclohexyl-

Cat. No. B3392459
M. Wt: 365.6 g/mol
InChI Key: WJWAWHQJIVUVGL-UHFFFAOYSA-N
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Patent
US04352860

Procedure details

10 g of cyclohexylamine was dissolved in 80 ml of toluene. The resulting solution was cooled below 20° C. and 30 g of stearic acid chloride was added to the solution with stirring at temperatures below 20° C. The addition required one hour. The mixture solidified entirely. The solidified mixture was maintained at 30° C. for 2 hours. White crystals contained in the mixture was then filtered off, neutralized with alkaline alcohol and washed with water. The material so obtained was recrystallized from alcohol, from which it separated as white needles melting at 93.5° C. to 94.5° C. The yeild was 86%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8](Cl)(=[O:26])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>C1(C)C=CC=CC=1>[CH:1]1([NH:7][C:8](=[O:26])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at temperatures below 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled below 20° C.
ADDITION
Type
ADDITION
Details
The addition required one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The material so obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from alcohol, from which it
CUSTOM
Type
CUSTOM
Details
separated as white needles melting at 93.5° C. to 94.5° C

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(CCCCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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